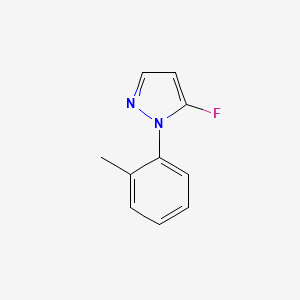

5-Fluoro-1-(2-methylphenyl)-1H-pyrazole

Description

5-Fluoro-1-(2-methylphenyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a fluorine atom at the 5-position of the pyrazole ring and a 2-methylphenyl group at the 1-position. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely utilized in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. The fluorine atom and methyl-substituted aryl group in this compound likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, making it a candidate for diverse applications .

Propriétés

IUPAC Name |

5-fluoro-1-(2-methylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-8-4-2-3-5-9(8)13-10(11)6-7-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGWJJFZVNGNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-Fluoro-1-(2-methylphenyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets. They exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects . The introduction of fluorine atoms, such as in this compound, often enhances the compound's potency and selectivity toward specific biological targets .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes and receptors involved in various metabolic pathways. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, its interaction with monoamine oxidase (MAO) suggests potential antidepressant properties .

Biological Activities

Anticancer Activity : Studies have shown that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated efficacy against breast cancer and leukemia cells through apoptosis induction .

Antibacterial Properties : The compound also shows promise as an antibacterial agent. Research indicates that pyrazole derivatives can inhibit the growth of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects : In vitro studies suggest that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis at concentrations as low as 10 µM, with a significant increase in caspase-3 activity observed after 24 hours of treatment. This suggests that the compound may trigger programmed cell death pathways critical for cancer therapy.

Case Study 2: Antibacterial Efficacy

In another investigation, the antibacterial activity of this compound was assessed against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an effective antibacterial agent against resistant strains.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) Anticancer |

|---|---|---|---|

| This compound | Antibacterial, Anticancer | 32 | 10 |

| 5-Methyl-1H-pyrazole | Antibacterial | 64 | 15 |

| 3,5-Dimethyl-1H-pyrazole | Anticancer | 128 | 25 |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmacological Activities

5-Fluoro-1-(2-methylphenyl)-1H-pyrazole and its derivatives exhibit a range of pharmacological activities. Research has shown that pyrazole analogs can possess:

- Antinociceptive Effects : Certain derivatives have been reported to interact with opioid receptors, demonstrating potential in pain management .

- Anti-inflammatory Properties : The compound has shown efficacy in modulating inflammatory responses, which could be beneficial in treating conditions like arthritis .

- Anticancer Activity : Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation, making them candidates for cancer therapeutics .

Mechanisms of Action

The mechanisms through which these effects are mediated often involve the inhibition of specific enzymes or receptors. For instance, compounds with halogen substitutions on the phenyl ring have been noted to enhance interactions with metabolic enzymes relevant to neurodegenerative disorders .

Agrochemical Applications

This compound serves as a pivotal building block in the development of agrochemicals. Its derivatives are utilized in:

- Pesticide Development : The compound is involved in synthesizing novel pesticides that target specific pests while minimizing environmental impact . For example, isoflucypram, a pesticide derived from similar pyrazole structures, demonstrates effective pest control properties .

- Crop Protection Chemicals : Research indicates that pyrazole-based compounds can enhance crop resilience against various pathogens and pests .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for efficient production while maintaining high yields. Recent studies highlight the use of MCRs to create biologically active pyrazole derivatives with antibacterial, antifungal, and antimalarial properties .

Table 1: Summary of Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Multicomponent Reactions | 81-91 | High efficiency; applicable for various derivatives |

| Traditional Synthesis | Varies | Often requires multiple steps; lower efficiency |

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study 1 : A study investigating the antinociceptive effects of pyrazole derivatives found that specific substitutions on the phenyl ring significantly enhanced efficacy against pain models in rodents .

- Case Study 2 : Research on agrochemical applications demonstrated that pyrazole-based pesticides showed improved efficacy against resistant pest strains compared to traditional chemicals, indicating potential for sustainable agriculture practices .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The substituents on pyrazole derivatives critically determine their behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Predicted based on substituent contributions.

Tautomerism and Electronic Effects

Fluorine position influences tautomeric equilibria. In -(4-fluorophenyl)-1H-pyrazole coexists with its 5-fluoro tautomer in crystals. For the target compound, the fixed 5-fluoro configuration may stabilize a single tautomer, enhancing predictability in interactions compared to dynamic systems .

Receptor Binding and Cytotoxicity

- ERα Binding : The analog in showed ERα affinity comparable to 4-OHT, suggesting fluorinated pyrazoles can target hormone receptors. The target compound’s 2-methylphenyl group may reduce binding efficiency due to steric effects .

- Cytotoxicity : highlights that substituents like sugar moieties improve solubility and cell uptake. The target’s hydrophobic 2-methylphenyl group may limit bioavailability, though fluorine could mitigate this via moderate polarity .

Agrochemical and Pharmaceutical Potential

- Insecticidal Activity : Pyrazole carboxamides in with 1-aryl-3-CF3 groups show insecticidal effects. The target’s 5-fluoro group may similarly enhance bioactivity, as fluorine is common in agrochemicals .

- Kinase Modulation : discusses 3,4-disubstituted pyrazoles as kinase modulators. The target’s 1,5-substitution pattern may favor different biological targets, such as dihydroorotate dehydrogenase (DHODH) inhibitors () .

Méthodes De Préparation

The synthesis of 5-fluoro-1H-pyrazoles generally involves the reaction of fluorinated olefins with hydrazine derivatives under controlled conditions. The key challenge is the selective introduction of the fluorine atom at the 5-position of the pyrazole ring while ensuring the substitution at the N-1 position with the 2-methylphenyl group.

Preparation via Cyclization of Fluorinated Olefins and Monoaryl Hydrazines

One of the most established methods involves the cyclization reaction between a fluorinated olefin and a monoaryl hydrazine, such as 2-methylphenylhydrazine, in the presence of water and a base. This method is detailed in patent WO2014012975A1 and involves the following key steps:

-

- Fluorinated olefin (e.g., perfluoro-2-methyl-2-pentene or related fluoroalkenes)

- Monoaryl hydrazine (e.g., 2-methylphenylhydrazine)

- Base (e.g., triethylamine)

- Solvent (e.g., dichloromethane, acetonitrile, or butyronitrile)

- Water (small quantity to facilitate cyclization)

-

- Temperature range: -5°C to 50°C, preferably 0°C to 30°C

- Reaction time: 1 to 5 hours, though up to 20 hours is possible depending on scale

- Equimolar or slight excess of hydrazine relative to olefin (0.9 to 1.5 equivalents)

-

- The fluorinated olefin is dissolved in an appropriate solvent.

- Water and base are added at low temperature (around 0°C).

- The hydrazine derivative is then added dropwise.

- The mixture is stirred for the designated time to allow cyclization to the 5-fluoro-pyrazole.

- Work-up involves washing with water, drying the organic phase, and purification.

-

- High regioselectivity for 5-fluoro substitution

- Mild conditions suitable for scale-up

- Use of commercially available starting materials

Example (adapted from patent data):

| Step | Reagents/Conditions | Observations |

|---|---|---|

| 1 | Perfluoro-2-methyl-2-pentene (0.65 mol) in methylene chloride (1300 mL) | Solution cooled to 0°C |

| 2 | Water (117 mL) and triethylamine (1.62 mol) added at -5 to 5°C | Stirred for 15 minutes |

| 3 | N-methylhydrazine aqueous solution (40% w/w, 75 mL) added dropwise | Stirred at 0°C to room temperature for 1-5 h |

| 4 | Work-up: washing, drying, isolation of 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole | High purity product obtained |

This method can be adapted by substituting N-methylhydrazine with 2-methylphenylhydrazine to yield 5-fluoro-1-(2-methylphenyl)-1H-pyrazole with similar conditions.

Alternative Preparation via Condensation of 1,3-Diketones with Hydrazines

Another classical approach to pyrazole synthesis, which can be adapted for fluorinated derivatives, involves the condensation of 1,3-diketones with hydrazine derivatives:

Mechanism : The hydrazine attacks the diketone to form a dihydropyrazole intermediate, which upon dehydration and oxidation yields the pyrazole ring.

Adaptation for Fluorinated Pyrazoles : Fluorinated 1,3-diketones or α-fluorinated β-diketones can be used as substrates, reacting with 2-methylphenylhydrazine to form the target compound.

-

- Straightforward and well-established chemistry

- Potential for regioselective substitution depending on diketone structure

-

- Availability of fluorinated diketones may be limited

- May require additional steps for fluorination if starting from non-fluorinated diketones

This method is supported by literature on pyrazole synthesis, where hydrazine derivatives condense with diketones to form substituted pyrazoles.

Cycloaddition of Diazocarbonyl Compounds and Alkynes

Although less direct for 5-fluoro substitution, 1,3-dipolar cycloaddition reactions involving diazo compounds and alkynes can yield pyrazole derivatives:

Method : Ethyl α-diazoacetate reacts with substituted alkynes in the presence of catalysts (e.g., zinc triflate) to form pyrazole rings.

Applicability : With appropriate fluorinated alkynes or diazo compounds, this method could be adapted to synthesize fluorinated pyrazoles, including this compound.

-

- High yields and mild conditions

- Potential for diverse substitution patterns

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield & Selectivity | Scalability & Notes |

|---|---|---|---|---|

| Cyclization of Fluorinated Olefins with Monoaryl Hydrazine | Fluorinated olefin, 2-methylphenylhydrazine, base, solvent, water | 0–30°C, 1–5 h | High regioselectivity, good yields | Industrially scalable, mild conditions |

| Condensation of Fluorinated 1,3-Diketones with Hydrazines | Fluorinated diketone, 2-methylphenylhydrazine | Reflux or mild heating | Moderate to high yields | Dependent on diketone availability |

| 1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds | Fluorinated diazo compounds, alkynes, catalyst | Room temp, catalyst present | Good yields, regioselective | Requires specialized reagents |

Research Findings and Notes

The cyclization method using fluorinated olefins and hydrazines is the most documented and industrially viable approach for preparing this compound, as evidenced by multiple patents and research disclosures.

Reaction parameters such as temperature, solvent choice, and stoichiometric ratios significantly influence yield and purity. Dichloromethane and acetonitrile are preferred solvents due to their ability to dissolve reactants and facilitate cyclization.

The presence of water in controlled amounts is critical for the cyclization step, likely facilitating proton transfers and ring closure.

The use of triethylamine or similar organic bases helps neutralize acidic by-products and drives the reaction forward.

Alternative synthetic routes such as diketone condensation and cycloaddition provide complementary strategies but may require additional synthetic steps or specialized reagents, limiting their practicality for large-scale production.

Q & A

Basic: What are the standard synthetic routes for 5-Fluoro-1-(2-methylphenyl)-1H-pyrazole, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves cyclocondensation of fluorinated arylhydrazines with β-keto esters or α,β-unsaturated carbonyl precursors. For example, analogous routes (e.g., ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate synthesis in ) use 2-fluorobenzaldehyde derivatives and hydrazinecarboxylates under reflux with acid catalysts like HCl. Purity optimization includes:

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.

- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) .

- Analytical Validation : Confirm purity via HPLC (>95%) and ¹H/¹³C NMR to detect regioisomeric impurities .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the fluorophenyl and pyrazole rings. Fluorine coupling (e.g., ³J₃,₄ in pyrazole) aids regiochemical confirmation .

- IR Spectroscopy : Identify C-F stretches (~1100–1250 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can regioselectivity challenges during pyrazole ring formation be addressed?

Methodological Answer:

Regioselectivity depends on electronic and steric effects of substituents. Strategies include:

- Precursor Design : Use β-keto esters with electron-withdrawing groups (e.g., CN, CF₃) to direct cyclization. highlights methyl substituents favoring 1,3-dipolar addition.

- Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) to pre-install substituents before cyclization .

- Computational Modeling : DFT studies to predict transition-state energies and optimize reaction pathways .

Advanced: What factors influence the optimization of reaction yields in multi-step syntheses?

Methodological Answer:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for halogen exchange (e.g., iodination in ) improve efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions .

- Temperature Gradients : Stepwise heating (e.g., 60°C for cyclization, 100°C for deprotection) minimizes side reactions .

Advanced: How should researchers resolve contradictions in biological activity data for fluorinated pyrazoles?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 2,6-difluoro vs. 4-fluoro in ) to identify critical substituents.

- Biochemical Assays : Test enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity in ) under standardized conditions (pH, co-factors).

- Crystallography : Resolve binding modes via X-ray structures (e.g., pyrazolyl-triazole complexes in ) to explain activity variations.

Advanced: What computational approaches predict the reactivity of this compound?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase in ).

- Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- MD Simulations : Assess stability of pyrazole-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

- Liquid-Liquid Extraction : Separate from aqueous byproducts using dichloromethane/water.

- Flash Chromatography : Optimize with silica gel and low-polarity solvents (e.g., hexane/EtOAc 4:1) .

- Recrystallization : Use ethanol or acetonitrile for high-purity crystals (>99% by GC-MS) .

Advanced: How do fluorinated analogs compare to chloro/methyl derivatives in pharmacological studies?

Methodological Answer:

- Electronegativity Effects : Fluorine’s high electronegativity enhances binding to polar enzyme pockets (e.g., COX-2 in ) compared to chlorine.

- Metabolic Stability : Fluorine reduces oxidative metabolism, improving half-life (e.g., vs. 4-chlorophenyl analogs in ).

- SAR Trends : Replace fluorine with methyl in docking studies () to assess steric vs. electronic contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.